molecular formula C14H17BrN4O B7459500 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B7459500
M. Wt: 337.21 g/mol
InChI Key: ASIKLGKZGFYFOP-UHFFFAOYSA-N
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Description

6-Bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The structure of this compound includes a bromine atom at the 6th position, a cycloheptyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the pyrazolo[1,5-a]pyrimidine core.

Chemical Reactions Analysis

6-Bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrazonoyl chlorides, hydroximoyl chlorides, and various electrophilic and nucleophilic agents . Major products formed from these reactions include derivatives with potential antitumor activity .

Scientific Research Applications

6-Bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The compound exerts its effects by inhibiting the activity of these targets, leading to the suppression of cancer cell growth and proliferation . The exact molecular pathways involved may include the inhibition of kinases and other enzymes critical for cell cycle progression .

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c15-10-8-16-13-7-12(18-19(13)9-10)14(20)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIKLGKZGFYFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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